Rhamnocitrin Core vs. HMG-Modified Core
Oxytroflavoside G is differentiated from the primary 'oxytroflavoside' class by its aglycone core. While oxytroflavosides A-E are characterized by a 3-hydroxy-3-methylglutaryl (HMG) moiety attached to a kaempferol or 7-O-methylkaempferol core [1], Oxytroflavoside G possesses a rhamnocitrin (7-O-methylkaempferol) core without this acylating HMG group, and instead features a distinct branched trisaccharide [2]. This is not an interchangeable modification; the presence of the HMG group has been shown to influence biological activity and is a key chemotaxonomic marker [3].
| Evidence Dimension | Molecular Core Structure and Substituent Pattern |
|---|---|
| Target Compound Data | Rhamnocitrin (7-O-methylkaempferol) core; glycosylation pattern: α-L-rhamnopyranosyl-(1→6)-[α-L-rhamnopyranosyl-(1→2)]-β-D-galactopyranoside at C-3. No HMG group. |
| Comparator Or Baseline | Oxytroflavoside A: Kaempferol or 7-O-methylkaempferol core with a 3-hydroxy-3-methylglutaryl (HMG) acyl group attached to the sugar moiety. |
| Quantified Difference | Distinct molecular formulas (e.g., Oxytroflavoside A has a different formula due to the HMG group). Presence/absence of a reactive HMG moiety. |
| Conditions | Structural characterization via NMR and MS analyses. |
Why This Matters
The HMG group is a key pharmacophore in some bioactive flavonoids; its absence in Oxytroflavoside G defines a different biological activity profile and sourcing requirement.
- [1] Wang, S. S., et al. (2012). 3-Hydroxy-3-methylglutaryl flavonol glycosides from Oxytropis falcata. Journal of Natural Products, 75(7), 1359-1364. DOI: 10.1021/np300292f View Source
- [2] Nguyen, T. V. T., et al. (2018). Flavonol glycosides from Phoebe poilanei Kosterm. Vietnam Journal of Chemistry, 56(06), 711-716. ISSN: 2525-2321. View Source
- [3] Kozuharova, E., et al. (2022). Comparison of Phenolic Metabolites in Purified Extracts of Three Wild-Growing Herniaria L. Species and Their Antioxidant and Anti-Inflammatory Activities In Vitro. Molecules, 27(23), 8242. DOI: 10.3390/molecules27238242 View Source
